4-(Benzyloxy)-4'-fluoro[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
4-(Benzyloxy)-4’-fluoro[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the biphenyl family It is characterized by the presence of a benzyloxy group and a fluoro substituent on the biphenyl structure, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-4’-fluoro[1,1’-biphenyl]-3-carbaldehyde typically involves multiple steps. One common method starts with the preparation of 4-(Benzyloxy)-4’-fluoro[1,1’-biphenyl] through a Suzuki coupling reaction between 4-fluorophenylboronic acid and 4-benzyloxybromobenzene. The resulting biphenyl derivative is then subjected to formylation using a Vilsmeier-Haack reaction to introduce the aldehyde group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the Suzuki coupling and formylation steps, ensuring higher yields and purity while minimizing waste and reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-4’-fluoro[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 4-(Benzyloxy)-4’-fluoro[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-(Benzyloxy)-4’-fluoro[1,1’-biphenyl]-3-methanol.
Substitution: 4-(Benzyloxy)-4’-methoxy[1,1’-biphenyl]-3-carbaldehyde.
Scientific Research Applications
4-(Benzyloxy)-4’-fluoro[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-4’-fluoro[1,1’-biphenyl]-3-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects. The molecular targets and pathways involved would vary based on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a fluoro substituent.
4-(Benzyloxy)-4’-methoxy[1,1’-biphenyl]-3-carbaldehyde: Similar structure but with a methoxy group instead of a fluoro substituent.
Uniqueness
4-(Benzyloxy)-4’-fluoro[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both a benzyloxy and a fluoro substituent on the biphenyl structure, which can influence its reactivity and interactions with other molecules. This combination of functional groups can provide distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C20H15FO2 |
---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C20H15FO2/c21-19-9-6-16(7-10-19)17-8-11-20(18(12-17)13-22)23-14-15-4-2-1-3-5-15/h1-13H,14H2 |
InChI Key |
WNBWRUVIZKWZKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=C(C=C3)F)C=O |
Origin of Product |
United States |
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